Predicted pKa of Free Base: Quantitative Basicity Differentiation for Salt Selection and Formulation
The free base of 3-(4-pyridyl)benzylamine exhibits a predicted pKa of 8.78 ± 0.10 . This pKa value informs the protonation state at physiological pH (7.4), where the compound exists predominantly in its protonated, positively charged form, and guides salt form selection for optimal solubility and stability. In contrast, the closely related N-methyl analog (N-methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride, CAS 857283-65-9 or 1261236-62-7) is a tertiary amine with altered basicity and no comparable published pKa value, precluding direct pKa-based formulation extrapolation .
| Evidence Dimension | Predicted acid dissociation constant (pKa) of free base |
|---|---|
| Target Compound Data | 8.78 ± 0.10 (predicted) |
| Comparator Or Baseline | N-methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride: no published pKa data |
| Quantified Difference | Not calculable due to absence of comparator pKa data |
| Conditions | Predicted value; free base form |
Why This Matters
This quantitative pKa value enables informed salt form selection and predicts ionization state at physiological pH, whereas the N-methyl analog lacks publicly available basicity data, creating formulation uncertainty.
